6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups, including a methoxy group, a morpholine ring, a pyridine ring, and a chromeno-pyrrole system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- 6-Methoxy-N-[2-(morpholin-4-yl)ethyl]pyridin-3-amine
Uniqueness
6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H23N3O5 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
6-methoxy-2-(2-morpholin-4-ylethyl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H23N3O5/c1-29-16-4-5-17-18(13-16)31-22-19(21(17)27)20(15-3-2-6-24-14-15)26(23(22)28)8-7-25-9-11-30-12-10-25/h2-6,13-14,20H,7-12H2,1H3 |
InChI Key |
XQZXWYHXKJTGSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CN=CC=C4)CCN5CCOCC5 |
Origin of Product |
United States |
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